molecular formula C10H16Cl2N2O2 B13391643 Methyl 2-amino-3-(4-aminophenyl)propanoate;dihydrochloride

Methyl 2-amino-3-(4-aminophenyl)propanoate;dihydrochloride

Cat. No.: B13391643
M. Wt: 267.15 g/mol
InChI Key: PKMKAKAMQCZLDK-UHFFFAOYSA-N
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Description

®-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N2O2. It is a solid substance that is typically stored in an inert atmosphere at room temperature . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride involves several steps. One common method includes the esterification of ®-2-amino-3-(4-aminophenyl)propanoic acid with methanol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through recrystallization or other suitable purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-3-(4-aminophenyl)propanoate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(4-aminophenyl)propanoate: Lacks the dihydrochloride component.

  • **2-Amino-3-(4-aminophenyl

Properties

Molecular Formula

C10H16Cl2N2O2

Molecular Weight

267.15 g/mol

IUPAC Name

methyl 2-amino-3-(4-aminophenyl)propanoate;dihydrochloride

InChI

InChI=1S/C10H14N2O2.2ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;;/h2-5,9H,6,11-12H2,1H3;2*1H

InChI Key

PKMKAKAMQCZLDK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)N)N.Cl.Cl

Origin of Product

United States

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